Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate
Description
Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate (CAS: 2092825-26-6) is a bicyclic compound characterized by its rigid [1.1.1]pentane scaffold, which imparts unique steric and electronic properties. This compound is widely utilized as a precursor in organic synthesis, particularly for chiral building blocks in pharmaceuticals and agrochemicals . Its hydroxyl and ester functional groups enable diverse derivatization pathways, including nucleophilic substitutions, oxidations, and cross-coupling reactions. Safety protocols emphasize avoiding heat and ignition sources, with storage recommendations under inert conditions .
Properties
IUPAC Name |
methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-10-5(8)6-2-7(9,3-6)4-6/h9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUBVFRZOUPDOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination with PBr₃/Triphenylphosphine
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes bromination using phosphorus tribromide (PBr₃) and triphenylphosphine in dichloromethane at room temperature. The reaction completes within 8–12 hours, yielding the bromomethyl derivative with 70–78% efficiency.
Optimized Bromination Conditions
Hydrolysis with Lithium Hydroxide
Subsequent treatment of the bromomethyl intermediate with lithium hydroxide monohydrate (1.5 equiv) in tetrahydrofuran/water (2:1 v/v) at room temperature for 12 hours effects nucleophilic substitution, installing the hydroxyl group.
Hydrolysis Performance Metrics
This route demonstrates compatibility with gram-scale production, though the bromination step generates stoichiometric triphenylphosphine oxide waste.
Catalytic Dehalogenation of 3-(Bromomethyl) Derivatives
Palladium-catalyzed hydrogenolysis provides a third approach, leveraging halogen removal from 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid precursors. Using 10% Pd/C under hydrogen atmosphere in ethyl acetate at room temperature achieves quantitative debromination within 8–15 hours.
Dehalogenation Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 5–15 wt% Pd/C | |
| Base | Triethylamine (1.5 equiv) | |
| Hydrogen Pressure | 1 atm | |
| Yield | 80–81% |
While effective, this method requires careful pH control during workup to prevent ester hydrolysis.
| Parameter | Value | Source |
|---|---|---|
| Azodicarboxylate | DIAD (1.5 equiv) | |
| Phosphine | Triphenylphosphine (1.5 equiv) | |
| Solvent | THF | |
| Temperature | 0°C → RT |
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Carbonyl Reduction | 80–83 | ≥98 | High | $$$ |
| Bromination-Hydrolysis | 70–78 | 97–98 | Moderate | $$ |
| Catalytic Dehalogenation | 80–81 | 97.5 | High | $$$$ |
| Mitsunobu (Projected) | 85–90 | N/A | Low | $$$$$ |
The carbonyl reduction route offers the best balance of yield and scalability for industrial applications, while catalytic dehalogenation provides superior purity. Mitsunobu chemistry remains speculative but could enable late-stage functionalization in complex syntheses .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: 3-oxobicyclo[1.1.1]pentane-1-carboxylate or 3-carboxybicyclo[1.1.1]pentane-1-carboxylate.
Reduction: 3-hydroxybicyclo[1.1.1]pentane-1-methanol.
Substitution: Various substituted bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate is part of the bicyclo[1.1.1]pentane (BCP) family, which has been recognized for its unique three-dimensional structure that can serve as a bioisostere for traditional aromatic compounds. These compounds are increasingly utilized in drug design due to their ability to enhance the pharmacological properties of drugs while maintaining similar biological activity.
Case Studies
- Anticancer Agents : Research has shown that BCP derivatives exhibit promising anticancer activity by modulating biological pathways involved in tumor growth and metastasis. For instance, modifications to the bicyclo structure have led to the development of novel inhibitors targeting specific cancer cell lines.
- Pain Management : BCP compounds have also been investigated for their analgesic properties, with studies indicating that they can interact with pain receptors more effectively than conventional analgesics.
Synthesis Route Overview
A notable method involves the use of bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester as a starting material, undergoing multiple steps including carbonyl reduction, bromination, hydrolysis, and dehalogenation under mild conditions. This route is advantageous due to:
- Higher Yield : The overall yield of the synthetic route can reach up to 39% with high purity levels (approximately 97.5%).
- Industrial Scalability : The process is designed for easy scalability, making it suitable for large-scale production without significant safety hazards associated with previous methods that required more severe conditions .
Applications in Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis, allowing for the construction of various functionalized derivatives.
Functionalization Examples
- Building Blocks for Pharmaceuticals : The compound can be transformed into various derivatives such as alcohols, acids, and amines through established organic reactions, making it a valuable precursor in the synthesis of complex molecules used in drug development.
- Photochemical Reactions : Recent advancements have demonstrated that BCP cores can be synthesized on a large scale using flow photochemical methods, allowing rapid production and modification into desired pharmaceutical agents .
Safety and Environmental Considerations
The synthetic processes developed for this compound emphasize low environmental impact and safety:
- Low Toxicity Reagents : The use of commercially available reagents minimizes hazardous waste and enhances safety during synthesis.
- Mild Reaction Conditions : The methodology avoids extreme temperatures and pressures, reducing risks associated with chemical reactions.
Mechanism of Action
The mechanism of action for Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions, influencing biological pathways and chemical reactions .
Comparison with Similar Compounds
Fluorinated Derivatives
Fluorination significantly alters physicochemical properties, such as lipophilicity and metabolic stability. Key examples include:
Key Observations :
Amino and Hydroxymethyl Derivatives
Functionalization with amino or hydroxymethyl groups enhances solubility and bioactivity:
Key Observations :
- Hydroxymethyl derivatives serve as critical intermediates for aldehyde generation in enantioselective amino acid synthesis .
- Amino derivatives are often isolated as hydrochloride salts to improve stability and handling .
Aromatic and Heteroaromatic Derivatives
Substitution with aryl or heteroaryl groups expands applications in materials science and catalysis:
Biological Activity
Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate is a bicyclic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a bicyclic structure that contributes to its unique chemical properties. The hydroxyl group at the 3-position enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of the hydroxyl group can influence the compound's binding affinity to target proteins, modulating various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
- Receptor Binding : It can potentially bind to receptors involved in signaling pathways, influencing physiological responses.
Research Findings
Recent studies have explored the biological activities of this compound, demonstrating its potential in therapeutic applications.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Properties
In a study investigating the anticancer effects of this compound, researchers observed significant cytotoxicity against human cancer cell lines. The compound induced apoptosis through reactive oxygen species (ROS) generation, leading to cell death.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of the compound, where it was shown to downregulate pro-inflammatory cytokines in macrophage cultures. This suggests a potential application in treating inflammatory diseases.
Q & A
Q. What are the key synthetic routes for preparing methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves functionalization of the bicyclo[1.1.1]pentane core. One method includes esterification of 3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid with methanol under acidic catalysis (e.g., sulfuric acid) under reflux conditions . Photochemical strategies, such as UV irradiation (e.g., 365 nm) in continuous flow systems, enhance reaction efficiency by leveraging light to activate intermediates . Optimization focuses on temperature control, catalyst selection, and purification steps to achieve >95% purity.
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- 1H-NMR : To confirm the hydroxyl (δ 1.5–2.5 ppm) and ester (δ 3.6–3.8 ppm) groups, with bicyclic protons appearing as distinct splitting patterns due to ring strain .
- Mass Spectrometry (MS) : For molecular ion ([M+H]+) verification and fragmentation patterns.
- Infrared (IR) Spectroscopy : To identify O-H (3200–3600 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) stretches .
Q. What are common functionalization reactions involving this compound?
The hydroxyl group undergoes substitution (e.g., tosylation for nucleophilic displacement) , while the ester can be hydrolyzed to carboxylic acids or reduced to alcohols using LiAlH4 . The bicyclic core’s strain enables ring-opening reactions with electrophiles or nucleophiles, useful for synthesizing spirocyclic derivatives .
Advanced Research Questions
Q. How does the bicyclo[1.1.1]pentane scaffold influence reactivity and selectivity in complex syntheses?
The scaffold’s high ring strain (~70 kcal/mol) and rigid geometry enhance reactivity in strain-release-driven reactions. For example, nucleophilic attack at the bridgehead carbon proceeds with stereochemical control, enabling enantioselective synthesis of chiral derivatives (e.g., BCP-amino acids via Strecker resolution) . Computational studies suggest that steric effects from the bicyclic framework direct regioselectivity in Diels-Alder reactions .
Q. What experimental strategies resolve contradictions in NMR data for bicyclo[1.1.1]pentane derivatives?
Discrepancies in splitting patterns (e.g., unexpected multiplicities) arise from dynamic effects or impurities. Strategies include:
Q. How can this compound serve as a bioisostere in drug design?
The bicyclic core mimics phenyl or tert-butyl groups while improving metabolic stability and solubility. For instance, replacing aromatic moieties in kinase inhibitors reduces π-stacking liabilities, enhancing target binding . In vivo studies show improved pharmacokinetics (e.g., higher AUC and lower clearance) compared to linear analogs .
Q. What methodological challenges arise in scaling up synthesis, and how are they addressed?
Challenges include:
- Photochemical Scalability : Transitioning from batch to flow reactors ensures uniform light exposure and minimizes side products .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization is critical for removing strained byproducts.
- Safety : Handling reactive intermediates (e.g., bromoacetyl derivatives) requires inert atmospheres and controlled temperatures .
Q. What biological activities have been observed for derivatives of this compound?
Derivatives exhibit:
- Anticancer Activity : Bromoacetyl analogs act as covalent inhibitors by alkylating cysteine residues in oncogenic proteins .
- Antimicrobial Effects : Tosyloxy derivatives disrupt bacterial membrane synthesis via structure-activity relationship (SAR) optimization .
- Neurological Applications : Hydroxyethyl derivatives modulate GABA receptors in preclinical models .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | H2SO4, MeOH, reflux | 85 | 92 | |
| Photochemical Flow | UV (365 nm), continuous flow | 78 | 95 | |
| Tosylation-Functionalization | Tosyl chloride, pyridine, RT | 90 | 98 |
Q. Table 2. Key Biological Activities
| Derivative | Target/Mechanism | IC50/EC50 | Model System | Reference |
|---|---|---|---|---|
| Bromoacetyl Analog | EGFR Kinase (Covalent Inhibition) | 12 nM | HeLa Cells | |
| Hydroxyethyl Derivative | GABA-A Receptor Modulation | 45 μM | Mouse Neuronal Culture | |
| Tosyloxy Derivative | Penicillin-Binding Protein (PBP) | 8.2 μM | S. aureus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
